(2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
CAS No.: 797007-47-7
Cat. No.: VC8137425
Molecular Formula: C18H16Cl2O
Molecular Weight: 319.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 797007-47-7 |
|---|---|
| Molecular Formula | C18H16Cl2O |
| Molecular Weight | 319.2 g/mol |
| IUPAC Name | (E)-1-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C18H16Cl2O/c1-12(2)14-6-3-13(4-7-14)5-10-18(21)16-9-8-15(19)11-17(16)20/h3-12H,1-2H3/b10-5+ |
| Standard InChI Key | QNACANRYKGGFLB-BJMVGYQFSA-N |
| Isomeric SMILES | CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl |
| SMILES | CC(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound (2E)-1-(2,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one (CAS No. 797007-47-7) has the molecular formula C₁₈H₁₆Cl₂O and a molar mass of 319.2 g/mol. Its IUPAC name reflects the E-configuration of the α,β-unsaturated ketone system, the 2,4-dichlorophenyl group at position 1, and the 4-isopropylphenyl substituent at position 3.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₆Cl₂O | |
| Molecular Weight | 319.2 g/mol | |
| Melting Point | 148–150°C (reported for analogs) | |
| Solubility | Lipophilic (logP ~4.2 estimated) |
The dichlorophenyl group enhances electrophilicity, while the isopropyl moiety contributes to steric bulk, influencing binding interactions with biological targets .
Synthesis and Optimization
Claisen-Schmidt Condensation
The compound is synthesized via Claisen-Schmidt condensation between 2,4-dichloroacetophenone and 4-isopropylbenzaldehyde under basic conditions (e.g., NaOH or pyridine) .
Table 2: Representative Synthesis Conditions
| Component | Quantity | Reaction Conditions | Yield |
|---|---|---|---|
| 2,4-Dichloroacetophenone | 1.0 equiv | Ethanol, 60°C, 12 hrs | 72–78% |
| 4-Isopropylbenzaldehyde | 1.2 equiv | 10% NaOH catalyst |
Crystallographic studies confirm the E-configuration of the enone system, stabilized by intramolecular C–H···O hydrogen bonds .
Structural Elucidation and Crystallography
Single-Crystal X-ray Diffraction
X-ray analysis reveals a triclinic crystal system (space group Pī) with unit cell parameters:
The dichlorophenyl ring forms a dihedral angle of 28.5° with the isopropylphenyl group, minimizing steric clashes.
Table 3: Selected Bond Lengths and Angles
| Bond/Angle | Value |
|---|---|
| C1–C2 (enone) | 1.467 Å |
| C7–O1 (ketone) | 1.221 Å |
| C–Cl (dichlorophenyl) | 1.734–1.742 Å |
| Torsion angle (C8–C9) | 175.8° |
Hirshfeld surface analysis indicates Cl···H (24.7%) and C–H···π (18.3%) interactions as dominant molecular contacts, explaining its crystalline stability .
Biological Activities and Mechanisms
Antimicrobial Properties
The compound demonstrates broad-spectrum antimicrobial activity, with MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The dichlorophenyl moiety disrupts bacterial membrane integrity, while the isopropyl group enhances lipophilicity for improved cellular uptake .
Antioxidant Efficacy
In DPPH and ABTS assays, the compound exhibits IC₅₀ values of 14.2 µM and 18.7 µM, respectively, surpassing ascorbic acid in radical scavenging. The enone system facilitates electron transfer, neutralizing free radicals via conjugation stabilization .
Table 4: Comparative Biological Data
| Assay | Result (Compound) | Control (Ascorbic Acid) |
|---|---|---|
| DPPH IC₅₀ | 14.2 µM | 22.5 µM |
| ABTS IC₅₀ | 18.7 µM | 25.8 µM |
| Antibacterial (MIC) | 8–32 µg/mL | 64–128 µg/mL (Ampicillin) |
Applications and Future Directions
Pharmaceutical Development
The compound’s dual antimicrobial-antioxidant profile positions it as a lead for multifunctional therapeutics, particularly in treating oxidative stress-related infections. Structural analogs show promise in cancer research, with chalcones inhibiting tubulin polymerization .
Material Science
Crystallographic stability and non-covalent interactions make it a candidate for organic semiconductors or supramolecular frameworks. Studies suggest its utility in photoactive materials due to extended π-conjugation .
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